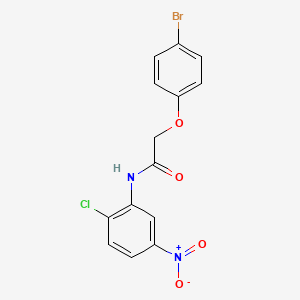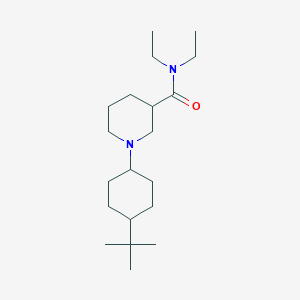
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 372.68 g/mol.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential use as a herbicide. In industry, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential use in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide inhibits the activity of COX-2, an enzyme that is involved in inflammation and pain. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. In addition, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, agriculture, and industry. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development and herbicide use. However, one limitation of using 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide in lab experiments is its potential toxicity. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have cytotoxic effects on certain cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide. One direction is the further investigation of its potential applications in medicine, agriculture, and industry. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo. Another direction is the study of its mechanism of action. The exact mechanism of action of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, the study of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide analogs may lead to the discovery of more potent and selective compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide involves the reaction of 2-chloro-5-nitrophenol with 4-bromophenol in the presence of sodium hydroxide and acetic anhydride to form 2-(4-bromophenoxy)-5-nitrophenol. The resulting compound is then reacted with acetyl chloride in the presence of triethylamine to form 2-(4-bromophenoxy)-5-nitroacetophenone. Finally, the compound is treated with ammonium acetate in acetic acid to form 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIRSSUKRMWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)

![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)

![N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6074877.png)


![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)